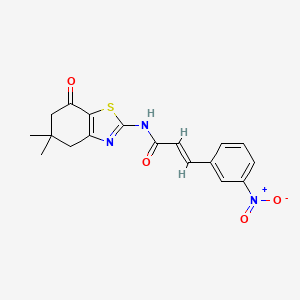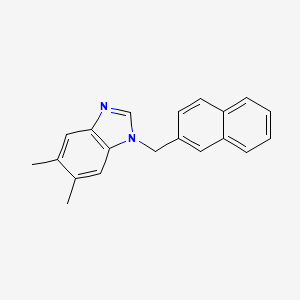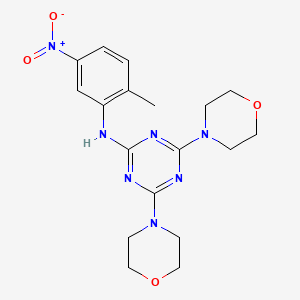![molecular formula C25H24IN3O2 B3632641 3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B3632641.png)
3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide
Overview
Description
3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with an iodine atom and a piperazine ring, which is further functionalized with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is functionalized with a 4-methylphenyl group through a nucleophilic substitution reaction.
Coupling with the benzamide core: The functionalized piperazine is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzamide core. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives. Palladium catalysts and boronic acids are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis. Its structural features make it a candidate for drug development and optimization.
Biological studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets. It may serve as a tool compound to elucidate the mechanisms of action of related drugs.
Chemical biology: Researchers use the compound to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, contributing to its potential as an anti-tubercular agent . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide can be compared with other similar compounds, such as:
Substituted benzamides: Compounds with different substituents on the benzamide core, such as 3-chloro-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)benzamide, may exhibit different chemical and biological properties.
Piperazine derivatives: Compounds with variations in the piperazine ring, such as N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-3-bromo-benzamide, can provide insights into the structure-activity relationships of these molecules.
Iodinated compounds: Other iodinated benzamides, such as 3-iodo-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)acetamide, can be used to study the effects of iodine substitution on the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-iodo-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24IN3O2/c1-18-5-7-19(8-6-18)25(31)29-15-13-28(14-16-29)23-11-9-22(10-12-23)27-24(30)20-3-2-4-21(26)17-20/h2-12,17H,13-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPDGULMIYGMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3632562.png)
![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B3632567.png)
![5-iodo-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B3632575.png)
![ethyl {2-iodo-6-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetate](/img/structure/B3632580.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3632591.png)

![4-Methyl-3-[[4-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B3632598.png)

![N-[3-(4-benzylpiperidine-1-carbonyl)phenyl]-2-methylpropanamide](/img/structure/B3632620.png)
![dimethyl 6-[(dimethylamino)(2-thienyl)methylene]-3,9-dioxo-2,10-dioxa-4,5,7,8-tetraazaundecane-5,7-dicarboxylate](/img/structure/B3632629.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3632657.png)

